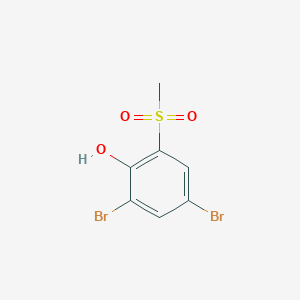

2,4-Dibromo-6-(methylsulfonyl)benzenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-6-methylsulfonylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2O3S/c1-13(11,12)6-3-4(8)2-5(9)7(6)10/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROZCHTKEJHBNAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C(=CC(=C1)Br)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 2,4 Dibromo 6 Methylsulfonyl Benzenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of 2,4-Dibromo-6-(methylsulfonyl)benzenol is predicted to display four distinct signals, corresponding to the four unique proton environments in the molecule: the hydroxyl proton, two aromatic protons, and the methyl protons of the sulfonyl group.

The two aromatic protons, located at the C3 and C5 positions of the benzene (B151609) ring, are chemically non-equivalent and are expected to appear as two separate signals in the downfield region of the spectrum (typically δ 7.0-8.5 ppm). Their chemical shifts are influenced by the electron-withdrawing effects of the adjacent bromine and methylsulfonyl substituents. These protons would likely appear as doublets due to meta-coupling with each other, characterized by a small coupling constant (J) of approximately 2-3 Hz.

The methyl group protons of the methylsulfonyl substituent (-SO₂CH₃) are equivalent and are expected to produce a sharp singlet. The strong electron-withdrawing nature of the sulfonyl group would shift this signal downfield compared to a typical methyl group, likely in the δ 3.0-3.5 ppm range.

The hydroxyl (-OH) proton signal is expected to be a broad singlet, with a chemical shift that can vary depending on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| > 8.0 | d (J ≈ 2.5 Hz) | 1H | Ar-H |

| > 7.5 | d (J ≈ 2.5 Hz) | 1H | Ar-H |

| 5.0 - 10.0 | br s | 1H | -OH |

| ≈ 3.2 | s | 3H | -SO₂CH₃ |

d = doublet, s = singlet, br s = broad singlet, Ar = Aromatic

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, seven distinct signals are anticipated, corresponding to the six unique carbons of the benzene ring and the one carbon of the methyl group.

The six aromatic carbons would appear in the typical downfield region for sp²-hybridized carbons (δ 110-160 ppm). The carbons directly attached to the electronegative oxygen (C1) and the electron-withdrawing sulfonyl group (C6) are expected at the lower end of this range. The carbons bonded to bromine (C2 and C4) will also have their chemical shifts significantly influenced. The two carbons bearing hydrogen atoms (C3 and C5) would appear as distinct signals within the aromatic region. The methyl carbon of the sulfonyl group is expected to appear as a single peak in the δ 40-50 ppm range.

Table 2: Predicted ¹³C NMR Signal Assignments for this compound

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| > 150 | C1 (-OH) |

| ≈ 115 | C2 (-Br) |

| > 130 | C3 (-H) |

| ≈ 120 | C4 (-Br) |

| > 135 | C5 (-H) |

| > 140 | C6 (-SO₂CH₃) |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structural Confirmation

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A cross-peak between the two aromatic proton signals would definitively confirm their meta-relationship on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached. It would show correlations between the aromatic proton at C3 and the C3 carbon, the proton at C5 and the C5 carbon, and the methyl protons with the methyl carbon. This allows for unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for piecing together the entire molecular structure by showing correlations between protons and carbons over two or three bonds. Key expected correlations include:

The methyl protons (-SO₂CH₃) showing cross-peaks to the C6 carbon, and potentially the C1 and C5 carbons.

The aromatic proton at C5 showing correlations to C1, C3, C4, and C6.

The aromatic proton at C3 showing correlations to C1, C2, C4, and C5.

These long-range correlations would confirm the substitution pattern on the benzene ring, verifying the positions of the hydroxyl, bromo, and methylsulfonyl groups relative to each other.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and providing insights into molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental formula of a compound. For this compound (C₇H₅Br₂O₃S), HRMS would be critical for confirming its elemental composition.

A key feature of the mass spectrum would be the distinct isotopic pattern caused by the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic pattern for the molecular ion peak ([M]⁺˙) consisting of three peaks: [M]⁺˙, [M+2]⁺˙, and [M+4]⁺˙, with an approximate intensity ratio of 1:2:1. HRMS would confirm the exact mass and, therefore, the elemental formula for each of these isotopic peaks.

Table 3: Predicted HRMS Data for the Molecular Ion of this compound

| Ion Formula | Isotopic Composition | Calculated Exact Mass (m/z) |

|---|---|---|

| [C₇H₅⁷⁹Br₂O₃S]⁺˙ | Contains two ⁷⁹Br isotopes | 326.8326 |

| [C₇H₅⁷⁹Br⁸¹BrO₃S]⁺˙ | Contains one ⁷⁹Br and one ⁸¹Br | 328.8306 |

Tandem Mass Spectrometry (MS/MS) for Structural Subunit Identification

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (or another ion of interest), subjecting it to fragmentation, and analyzing the resulting fragment ions. nih.gov This process provides valuable information about the different structural components of the molecule.

For this compound, the MS/MS spectrum would likely reveal characteristic fragmentation pathways. Common fragmentation would involve the cleavage of the bonds associated with the sulfonyl group.

Expected fragmentation patterns include:

Loss of a methyl radical: [M - CH₃]⁺

Loss of the methylsulfonyl radical: [M - •SO₂CH₃]⁺, leading to a dibromophenoxy cation.

Loss of sulfur dioxide: [M - SO₂]⁺˙ following rearrangement.

Loss of a bromine radical: [M - Br]⁺

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular vibrations of this compound. study.com These vibrations are unique to the molecule's structure and the nature of its chemical bonds, providing a molecular fingerprint.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. uomustansiriyah.edu.iq For this compound, the IR spectrum would reveal characteristic absorption bands corresponding to its specific functional groups. The presence of a strong electron-withdrawing sulfonyl group is expected to significantly influence the vibrational frequencies of the aromatic ring and the hydroxyl group. acdlabs.com

Key expected IR absorption bands for this compound would include:

O-H Stretching: A broad absorption band is anticipated in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group. The broadness of this peak would be indicative of intermolecular hydrogen bonding in the solid state.

Aromatic C-H Stretching: Weak to medium intensity bands are expected above 3000 cm⁻¹, characteristic of C-H stretching vibrations in the benzene ring. libretexts.orgpressbooks.pub

S=O Stretching: The methylsulfonyl group would exhibit two strong, characteristic absorption bands corresponding to asymmetric and symmetric stretching vibrations of the S=O bonds, typically found in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. acdlabs.com

C=C Stretching: The aromatic ring would display several bands in the 1600-1450 cm⁻¹ region due to C=C stretching vibrations.

C-O Stretching: A band corresponding to the C-O stretching of the phenolic group is expected in the 1260-1180 cm⁻¹ region.

C-Br Stretching: Absorptions due to the C-Br stretching vibrations would likely appear in the lower frequency "fingerprint" region of the spectrum, typically below 700 cm⁻¹.

An illustrative data table of expected characteristic IR absorptions is provided below:

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H (hydroxyl) | 3200 - 3600 | Broad |

| C-H (aromatic) | > 3000 | Weak |

| S=O (sulfonyl) | 1350 - 1300 (asymmetric) | Strong |

| 1160 - 1120 (symmetric) | Strong | |

| C=C (aromatic) | 1600 - 1450 | Medium |

| C-O (phenol) | 1260 - 1180 | Medium |

| C-Br (bromo) | < 700 | Medium |

Raman Spectroscopy for Molecular Vibrational Modes and Symmetry Insights

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. study.com It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be instrumental in characterizing the vibrations of the benzene ring and the sulfonyl group.

Expected key Raman spectral features would include:

Aromatic Ring Vibrations: The substituted benzene ring would give rise to several characteristic Raman bands. The "ring breathing" mode, a symmetric vibration of the entire ring, would be particularly prominent. The positions of these bands can provide insights into the substitution pattern of the ring.

Sulfonyl Group Vibrations: The symmetric stretching of the S=O bonds in the sulfonyl group is expected to produce a strong and sharp Raman peak.

C-Br Vibrations: The vibrations involving the bromine atoms would also be observable in the low-frequency region of the Raman spectrum.

By analyzing the polarization of the scattered light, it would be possible to gain insights into the symmetry of the vibrational modes, further aiding in the complete vibrational assignment of the molecule.

Electronic Absorption and Fluorescence Spectroscopy

Electronic spectroscopy provides information about the electronic structure of a molecule by probing the transitions between different electronic energy levels.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. Aromatic compounds like this compound are known to absorb UV light due to their conjugated π-electron systems. openstax.org The benzene ring acts as a chromophore, and its absorption characteristics are modified by the attached substituents (bromo, hydroxyl, and methylsulfonyl groups).

The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or cyclohexane) would be expected to show characteristic absorption bands. Phenols typically exhibit two absorption bands in the UV region. docbrown.info The presence of the bromine and methylsulfonyl substituents would likely cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted phenol (B47542), due to their influence on the electronic distribution in the benzene ring.

A hypothetical UV-Vis absorption data table is presented below:

| Solvent | λmax 1 (nm) | Molar Absorptivity (ε) | λmax 2 (nm) | Molar Absorptivity (ε) |

| Ethanol | ~210-220 | ~8000-15000 | ~270-290 | ~1000-3000 |

The position and intensity of these bands can be sensitive to the solvent polarity, providing further information about the nature of the electronic transitions.

Fluorescence Spectroscopy for Luminescence Properties

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. jascoinc.com While not all aromatic compounds are strongly fluorescent, the presence of the phenolic hydroxyl group might impart some luminescent properties to this compound.

To investigate its luminescence, an excitation spectrum and an emission spectrum would be recorded. The excitation spectrum, which plots the fluorescence intensity as a function of the excitation wavelength, should ideally resemble the absorption spectrum. The emission spectrum, which plots the fluorescence intensity versus the emission wavelength, would typically be a mirror image of the longest-wavelength absorption band and would be shifted to a longer wavelength (a phenomenon known as the Stokes shift). uci.edu

The quantum yield of fluorescence, which is a measure of the efficiency of the fluorescence process, could also be determined. The fluorescence properties are highly sensitive to the molecular environment, including solvent polarity and pH, which can influence the protonation state of the phenolic hydroxyl group. libretexts.org

Single-Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Architecture

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. fiveable.mecreative-biostructure.comcarleton.edu This method would provide definitive information about the molecular structure of this compound, including bond lengths, bond angles, and torsional angles.

From a suitable single crystal, the following information could be elucidated:

Molecular Conformation: The precise spatial arrangement of the methylsulfonyl group relative to the benzene ring and the orientation of the hydroxyl group could be determined.

Bond Parameters: Accurate measurements of all bond lengths and angles would confirm the connectivity and provide insights into the electronic effects of the substituents.

Supramolecular Architecture: The analysis of the crystal packing would reveal the intermolecular interactions that govern the solid-state structure. rsc.org Key interactions would likely include:

Hydrogen Bonding: The phenolic hydroxyl group is expected to act as a hydrogen bond donor, potentially forming hydrogen bonds with the oxygen atoms of the sulfonyl group of a neighboring molecule, leading to the formation of chains, dimers, or more complex networks.

Halogen Bonding: The bromine atoms could participate in halogen bonding interactions with electronegative atoms on adjacent molecules.

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

A hypothetical crystallographic data table is provided below to illustrate the type of information that would be obtained:

| Parameter | Value |

| Crystal system | (e.g., Monoclinic) |

| Space group | (e.g., P2₁/c) |

| a (Å) | (e.g., 8.5) |

| b (Å) | (e.g., 12.1) |

| c (Å) | (e.g., 9.3) |

| β (°) | (e.g., 105.2) |

| Volume (ų) | (e.g., 880.4) |

| Z | (e.g., 4) |

| R-factor | (e.g., < 0.05) |

Understanding the supramolecular architecture is crucial as it influences the physical properties of the compound in the solid state, such as its melting point and solubility.

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

The precise spatial arrangement of atoms within this compound is defined by its bond lengths, bond angles, and dihedral angles. These parameters are best determined experimentally through single-crystal X-ray diffraction. In the absence of such data, computational modeling based on density functional theory (DFT) would be the primary method for predicting these values.

The bond lengths within the benzene ring are expected to exhibit slight deviations from the standard 1.39 Å of benzene, influenced by the electronic effects of the substituents. The electron-withdrawing nature of the bromo and methylsulfonyl groups, and the electron-donating character of the hydroxyl group, would modulate the electron density distribution within the aromatic system. The C-Br bonds are anticipated to have a length of approximately 1.90 Å. The C-S bond of the methylsulfonyl group is expected to be around 1.77 Å, while the S=O bonds would be in the range of 1.45 Å. The C-O bond of the hydroxyl group should be approximately 1.36 Å.

Bond angles around the sp²-hybridized carbon atoms of the benzene ring are predicted to be close to 120°. However, steric hindrance between the bulky bromo and methylsulfonyl groups in ortho positions may cause some distortion in these angles to minimize repulsion. The geometry around the sulfur atom in the methylsulfonyl group is expected to be tetrahedral, with O-S-O and C-S-O bond angles of approximately 109.5°.

Table 1: Predicted Bond Lengths and Bond Angles for this compound

| Parameter | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| C-C (aromatic) | ~1.39 |

| C-Br | ~1.90 |

| C-S | ~1.77 |

| S=O | ~1.45 |

| C-O | ~1.36 |

| O-H | ~0.96 |

| Bond Angles (°) | |

| C-C-C (aromatic) | ~120 |

| C-C-Br | ~120 |

| C-C-S | ~120 |

| O-S-O | ~109.5 |

Analysis of Intramolecular Hydrogen Bonding Networks

The presence of a hydroxyl group (-OH) ortho to a methylsulfonyl group (-SO₂CH₃) creates the potential for a strong intramolecular hydrogen bond. The hydrogen atom of the hydroxyl group can act as a donor, while one of the oxygen atoms of the sulfonyl group can act as an acceptor. This interaction would lead to the formation of a stable six-membered ring, a common motif in ortho-substituted phenols.

Elucidation of Intermolecular Interactions and Crystal Packing Motifs

In the solid state, molecules of this compound are expected to pack in a highly ordered crystalline lattice, stabilized by a variety of intermolecular interactions. These non-covalent forces are crucial in determining the crystal's morphology and physical properties.

Halogen Bonding: The bromine atoms in the molecule are capable of forming halogen bonds. In this interaction, the electropositive region on the bromine atom (the σ-hole) can interact with a nucleophilic region on an adjacent molecule, such as the oxygen atoms of the sulfonyl or hydroxyl groups, or even the π-system of the benzene ring.

π-π Stacking: The aromatic rings of adjacent molecules can engage in π-π stacking interactions. These interactions can be in a face-to-face or offset (parallel-displaced) arrangement and contribute significantly to the crystal's stability. The presence of electron-withdrawing substituents on the ring can influence the nature and strength of these interactions.

Hydrogen Bonding (Intermolecular): While a strong intramolecular hydrogen bond is anticipated, there remains the possibility of intermolecular hydrogen bonding, especially if the intramolecular interaction is not overwhelmingly favorable in all crystalline forms. The hydroxyl group could, for instance, form a hydrogen bond with the sulfonyl oxygen of a neighboring molecule, leading to the formation of chains or dimeric structures.

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor |

|---|---|---|

| Halogen Bonding | C-Br | O=S, O-H, π-system |

| π-π Stacking | Benzene Ring | Benzene Ring |

Polymorphism and Co-crystallization Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. Given the conformational flexibility of the methylsulfonyl group and the variety of possible intermolecular interactions, it is plausible that this compound could exhibit polymorphism. The formation of different polymorphs could be influenced by crystallization conditions such as the choice of solvent, temperature, and rate of cooling.

Co-crystallization involves crystallizing a compound with another molecule (a coformer) in a stoichiometric ratio. This technique is often employed to modify the physicochemical properties of a substance. The presence of multiple functional groups in this compound, including hydrogen bond donors and acceptors, and halogen bond donors, makes it a good candidate for co-crystallization studies. Coformers could be selected to interact specifically with these functional groups, leading to the formation of novel crystalline structures with potentially enhanced properties. To date, no specific studies on the polymorphism or co-crystallization of this compound have been reported in the scientific literature.

Computational and Theoretical Investigations of 2,4 Dibromo 6 Methylsulfonyl Benzenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are routinely used to predict molecular geometries, electronic structures, and various spectroscopic parameters.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Prediction

In the absence of specific studies on 2,4-Dibromo-6-(methylsulfonyl)benzenol, we can infer general expectations based on related structures. A DFT study would typically be employed to determine the most stable three-dimensional arrangement of the atoms (geometry optimization). This would involve calculating the potential energy surface of the molecule to find the minimum energy conformation. The electronic structure, including the distribution of electron density and the nature of chemical bonds, would also be elucidated. For analogous aromatic compounds, DFT calculations have been shown to provide reliable predictions of bond lengths and angles.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic data, which are crucial for the experimental identification and characterization of a compound. This includes:

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predictions are valuable for assigning peaks in experimental spectra.

Vibrational Frequencies: The vibrational modes of a molecule correspond to specific frequencies of infrared (IR) and Raman absorption. DFT calculations can predict these frequencies, aiding in the interpretation of vibrational spectra.

Electronic Transitions: The electronic transitions, which are observed in UV-Visible spectroscopy, can also be predicted. These calculations provide insight into the electronic excited states of the molecule.

Without experimental or computational data for this compound, no specific parameters can be presented.

Conformer Analysis and Energetic Landscapes

For molecules with rotatable bonds, such as the methylsulfonyl group in this compound, conformer analysis is important. This involves identifying different stable conformations (conformers) and calculating their relative energies to construct an energetic landscape. This analysis helps to understand the flexibility of the molecule and the most probable shapes it will adopt.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to study the interaction of a molecule with a biological target, such as a protein or enzyme. These methods are instrumental in drug discovery and design. A search of the scientific literature did not yield any studies on the molecular docking or dynamics of this compound, suggesting that its potential biological interactions have not been computationally explored.

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational modeling plays a key role in modern SAR by identifying the structural features responsible for a molecule's activity. As there are no reported biological activities for this compound, no computational SAR studies have been conducted.

Analysis of Frontier Molecular Orbitals (FMO) and Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy and shape of these orbitals provide insights into where a molecule is likely to act as an electron donor (nucleophile) or an electron acceptor (electrophile). Reactivity descriptors, such as electronegativity, hardness, and softness, can be derived from the HOMO and LUMO energies to quantify the chemical reactivity and stability of a molecule. Lacking specific computational studies for this compound, an analysis of its FMOs and reactivity descriptors is not possible.

Chemical Reactivity and Mechanistic Studies of 2,4 Dibromo 6 Methylsulfonyl Benzenol

Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. The rate and regioselectivity of these reactions are heavily influenced by the nature of the substituents already present on the ring. In 2,4-Dibromo-6-(methylsulfonyl)benzenol, the hydroxyl group is a powerful activating group, while the bromine atoms and the methylsulfonyl group are deactivating groups.

The hydroxyl group, due to the resonance effect of its lone pairs of electrons, significantly increases the electron density of the benzene ring, particularly at the ortho and para positions. libretexts.orgblogspot.com This makes the ring more susceptible to attack by electrophiles. Conversely, the bromine atoms, through their inductive electron-withdrawing effect, and the methylsulfonyl group, through both strong inductive and resonance electron-withdrawing effects, decrease the electron density of the ring, making it less reactive towards electrophiles. masterorganicchemistry.com

The directing effects of these groups are summarized in the table below:

| Substituent | Activating/Deactivating | Directing Effect |

| -OH (Hydroxyl) | Strongly Activating | Ortho, Para-directing |

| -Br (Bromo) | Deactivating | Ortho, Para-directing |

| -SO2CH3 (Methylsulfonyl) | Strongly Deactivating | Meta-directing |

Nucleophilic Substitution Reactions Involving Halogen and Sulfonyl Groups.

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike nucleophilic substitution on aliphatic compounds, SNAr reactions are generally difficult for aryl halides unless the ring is activated by strong electron-withdrawing groups at the ortho and/or para positions to the leaving group. libretexts.org

Chemoselectivity and Regioselectivity in Nucleophilic Attack.

In this compound, the potential leaving groups for nucleophilic substitution are the two bromine atoms and the methylsulfonyl group. The benzene ring is substituted with a strong electron-withdrawing methylsulfonyl group. This group, being ortho and para to the bromine atoms, can stabilize the negative charge of the Meisenheimer complex intermediate formed during nucleophilic attack, thus facilitating the reaction. libretexts.org

The bromine atom at position 4 is para to the strongly electron-withdrawing methylsulfonyl group, and the bromine at position 2 is ortho. Both are therefore activated towards nucleophilic attack. The relative reactivity of these two positions would depend on a combination of electronic and steric factors. The methylsulfonyl group itself is generally a poor leaving group in nucleophilic aromatic substitution. Therefore, nucleophilic attack is most likely to occur at the carbon atoms bearing the bromine atoms.

Influence of Steric and Electronic Factors on Reaction Pathways.

The rate of nucleophilic aromatic substitution is influenced by both steric and electronic factors. Electronically, the presence of the electron-withdrawing methylsulfonyl group is crucial for the stabilization of the anionic intermediate, making the reaction feasible. libretexts.org

Sterically, the accessibility of the reaction centers plays a significant role. The bromine atom at position 4 is less sterically hindered than the bromine at position 2, which is flanked by the hydroxyl and methylsulfonyl groups. Therefore, a nucleophile would likely attack the C4 position more readily than the C2 position. The bulky methylsulfonyl group can also sterically hinder the approach of a nucleophile to the adjacent bromine atom at C2.

Oxidation and Reduction Chemistry.

The functional groups on this compound offer possibilities for both oxidation and reduction reactions.

Phenols are susceptible to oxidation, and the reaction products can vary depending on the oxidant and reaction conditions. nih.gov The hydroxyl group can be oxidized to a phenoxyl radical, which can then undergo further reactions. The presence of electron-withdrawing groups can make the phenol (B47542) less susceptible to oxidation. Sulfonyl groups are generally stable to oxidation. chem-station.com

The methylsulfonyl group can be reduced under strong reducing conditions. For instance, sulfonyl chlorides can be reduced to thiols. taylorfrancis.com However, the reduction of an alkyl sulfone is more difficult. The bromine atoms can potentially be removed through reductive dehalogenation using various reducing agents, such as catalytic hydrogenation.

Investigation of Reaction Kinetics and Thermodynamics.

For electrophilic aromatic substitution, the activation energy would be influenced by the balance between the activating effect of the hydroxyl group and the deactivating effects of the bromo and methylsulfonyl groups. For nucleophilic aromatic substitution, the rate would be dependent on the concentration of the nucleophile and the substrate, and the activation energy would be related to the stability of the Meisenheimer intermediate. The thermodynamics of these reactions would be governed by the relative stability of the reactants and products.

Role as a Substrate or Catalyst in Organic Transformations.

There is no specific information available in the searched literature detailing the use of this compound as a specific substrate for named organic transformations or as a catalyst. As a substrate, its potential lies in the reactivity of its functional groups. For example, it could serve as a starting material for the synthesis of more complex molecules through substitution of its bromine atoms or modification of its hydroxyl group. The presence of multiple reactive sites could allow for selective transformations under carefully controlled conditions.

Given its structure, it is unlikely to function as a catalyst in its native form. Catalytic activity typically requires specific structural features, such as metal centers or specific acidic/basic sites, which are not prominent in this molecule.

Radical-Mediated Reactions and Degradation Mechanisms of this compound

While specific studies on the radical-mediated reactions and degradation of this compound are not extensively documented in publicly available literature, its chemical structure—comprising a brominated phenol and a methylsulfonyl group—allows for informed predictions regarding its reactivity under radical-induced conditions. The degradation pathways are likely to be initiated at the bromophenol moiety, which is known to be susceptible to radical-mediated dehalogenation, or potentially involve the carbon-sulfur bond of the methylsulfonyl group.

The primary radical-mediated degradation pathway anticipated for this compound is photodegradation. This process is initiated by the absorption of UV light, leading to the homolytic cleavage of the carbon-bromine bond, which is typically the weakest bond in the molecule. This cleavage results in the formation of a highly reactive aryl radical and a bromine radical.

The photodegradation of brominated phenols has been a subject of interest due to their environmental persistence. Studies on compounds like 2,4-dibromophenol (B41371) (2,4-DBP) have shown that they can be degraded under UV irradiation. acs.org The process often involves a stepwise dehalogenation. The aryl radical formed upon C-Br bond scission can abstract a hydrogen atom from the solvent or another organic molecule to yield a less halogenated phenol. Subsequent cleavage of the remaining C-Br bond can lead to the formation of phenol, which can be further oxidized to various degradation products, including hydroquinone (B1673460) and catechol, eventually leading to ring-opening and mineralization to CO2 and water under ideal conditions.

The presence of the electron-withdrawing methylsulfonyl group is expected to influence the electron density of the aromatic ring and, consequently, the lability of the C-Br bonds. While specific kinetic data for this compound is unavailable, the general mechanism for the radical-mediated degradation of bromophenols is well-established.

Another potential, though likely less favored, radical-mediated reaction is the cleavage of the C-S bond of the methylsulfonyl group. Aryl sulfones can undergo desulfonylation reactions under certain radical conditions. These reactions typically require a radical initiator and a hydrogen donor. The mechanism would involve the attack of a radical species on the sulfonyl group, leading to the eventual cleavage of the aryl-sulfur bond and the formation of a sulfonyl radical (CH3SO2•). Such reactions, however, are generally less common than the photolytic cleavage of carbon-halogen bonds in halogenated phenols.

The table below summarizes potential radical-mediated reactions and degradation pathways for this compound based on the known reactivity of its structural components.

| Reaction Type | Initiation | Key Intermediates | Potential Products | Notes |

| Photodegradation | UV Irradiation | Aryl radicals, Bromine radicals | 2-Bromo-6-(methylsulfonyl)benzenol, 4-Bromo-2-(methylsulfonyl)benzenol, Phenol derivatives, Ring-opened products | This is considered the most probable degradation pathway. The relative position of bromine removal may vary. |

| Reductive Dehalogenation | Chemical or biological reductants | Aryl radicals | Brominated and debrominated phenols | Can occur in anaerobic environments mediated by specific radical-generating systems. |

| Desulfonylation | Radical initiators (e.g., AIBN) with a hydrogen donor | Aryl radicals, Methylsulfonyl radical | 2,4-Dibromophenol | Less likely than dehalogenation but possible under specific synthetic or extreme environmental conditions. |

It is important to emphasize that these proposed mechanisms are based on established principles of radical chemistry and studies of analogous compounds. Detailed experimental investigation is necessary to fully elucidate the specific radical-mediated reactions and degradation pathways of this compound.

Exploration of Derivatives and Analogues of 2,4 Dibromo 6 Methylsulfonyl Benzenol

Synthesis and Structural Characterization of Substituted Analogues

The synthesis of analogues of 2,4-Dibromo-6-(methylsulfonyl)benzenol involves targeted modifications at its key functional groups: the hydroxyl group, the methylsulfonyl moiety, and the halogen substituents. These alterations allow for the fine-tuning of the molecule's electronic and steric properties.

Derivatization at the Hydroxyl Group

The phenolic hydroxyl group is a primary site for derivatization. Standard organic synthesis reactions can be employed to convert the hydroxyl group into ethers or esters, thereby altering the compound's solubility, hydrogen bonding capability, and coordination properties. For instance, Williamson ether synthesis can be used to introduce various alkyl or aryl groups. The reactivity of the hydroxyl group is fundamental to the formation of Schiff bases when a formyl group is also present on the ring, as the proton can be easily removed during complexation with metal ions.

Alterations to the Halogen Substitution Pattern

The bromine atoms on the aromatic ring can be replaced or repositioned to create a diverse range of analogues. Techniques such as regioselective halogen-metal exchange reactions can be utilized to replace one or both bromine atoms with other functional groups. organic-chemistry.org For example, treatment with an organolithium or Grignard reagent could lead to a metalated intermediate that can then be quenched with an electrophile to introduce a new substituent. organic-chemistry.org Furthermore, "halogen dance" reactions, which involve the base-induced migration of a halogen atom to a different position on an aromatic ring, could potentially be used to synthesize isomers of the parent compound. researchgate.net The nature and position of the halogen substituents are critical in determining the steric and electronic environment of the molecule, which in turn affects its ability to act as a ligand.

Development of Metal Complexes Utilizing this compound Derivatives as Ligands

Derivatives of this compound, particularly those that are precursors to Schiff bases, are of significant interest in coordination chemistry. nih.govsci-hub.se These organic molecules can act as ligands, binding to metal ions to form stable coordination complexes, often referred to as metal chelates. nih.govsapub.org

Synthesis and Coordination Chemistry of Schiff Base Complexes

Schiff bases are a class of compounds typically formed through the condensation of a primary amine with an aldehyde or ketone. researchgate.netekb.egsemanticscholar.org In the context of this compound, a closely related precursor, 3,5-dibromosalicylaldehyde, is commonly used for Schiff base synthesis. nih.govnih.gov The reaction involves refluxing the aldehyde with a selected primary amine in a solvent like ethanol (B145695) to yield the corresponding Schiff base (an imine). nih.govsciensage.info

These Schiff base ligands are versatile chelating agents, often coordinating to metal ions through the nitrogen atom of the imine group and the oxygen atom of the phenolic hydroxyl group. nih.govsci-hub.se The synthesis of metal complexes typically involves reacting the Schiff base ligand with a metal salt (e.g., chlorides or nitrates of transition metals like Cu(II), Ni(II), Zn(II)) in an appropriate solvent. sciensage.infonih.gov The resulting metal complexes often exhibit distinct colors and physical properties compared to the free ligands. The stoichiometry of these complexes, commonly 1:2 (metal:ligand), suggests that two bidentate Schiff base ligands coordinate to a single metal center. nih.gov

Spectroscopic and Structural Characterization of Metal Chelates

A comprehensive suite of analytical techniques is employed to elucidate the structure and bonding in the synthesized metal complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for confirming the formation of the Schiff base and its coordination to the metal ion. The disappearance of the C=O stretching band of the aldehyde and the appearance of a new band corresponding to the C=N (azomethine) stretch are key indicators of Schiff base formation. Upon complexation, this C=N stretching frequency often shifts, indicating the coordination of the imine nitrogen to the metal center. Furthermore, changes in the O-H stretching region can confirm the deprotonation and coordination of the phenolic oxygen. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides valuable information about the structure of the ligands and complexes in solution. For the Schiff base ligand, a characteristic signal for the azomethine proton (-CH=N-) is observed. Upon complexation with a diamagnetic metal like Zn(II), the chemical shifts of protons near the coordination sites typically change. A significant observation is the disappearance of the labile phenolic -OH proton signal, confirming its deprotonation during the formation of the metal chelate. nih.gov

UV-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic transitions within the complexes. The spectra of the metal complexes often show new absorption bands in the visible region that are absent in the free ligand. These bands can be attributed to d-d electronic transitions of the metal ion, and their position and intensity provide insights into the coordination geometry (e.g., tetrahedral, square planar, or octahedral) of the metal center. nih.gov

Table 1: Spectroscopic Data for a Representative Schiff Base and its Metal Complex

| Spectroscopic Technique | Schiff Base Ligand | Metal Complex | Interpretation |

| IR (cm⁻¹) | ~1630 (C=N stretch) | Shifted (e.g., ~1610) | Confirms coordination of azomethine nitrogen. |

| ~3400 (broad, O-H) | Absent | Confirms deprotonation and coordination of phenolic oxygen. | |

| ¹H NMR (ppm) | ~8.5 (-CH=N-) | Shifted (e.g., ~8.6) | Indicates change in electronic environment upon coordination. |

| ~13.0 (-OH) | Absent | Confirms deprotonation and chelation. | |

| UV-Vis (nm) | Bands in UV region | New bands in visible region | Attributed to d-d transitions, indicates geometry. |

Limited Public Research on Derivatives of this compound Constrains In-Depth Analysis

An extensive review of scientific literature and chemical databases reveals a significant gap in publicly available research concerning the derivatives and analogues of the chemical compound this compound. Despite its potential as a scaffold for medicinal chemistry and material science, there is a notable absence of studies detailing the synthesis, characterization, and structure-property relationships of compounds derived from this specific molecule.

The exploration of chemical derivatives is a cornerstone of modern drug discovery and materials science. By systematically modifying a parent compound, researchers can investigate how changes in molecular structure influence biological activity, physicochemical properties, and potential applications. This process, known as structure-activity relationship (SAR) analysis, is crucial for optimizing lead compounds into effective drugs or high-performance materials.

However, in the case of this compound, the foundational research required to build a comprehensive understanding of its derivatives appears to be unpublished or proprietary. Searches of scholarly databases and patent literature did not yield specific examples of derivatives or any associated data on their properties.

While research exists on related classes of compounds, such as other substituted benzenols, bromophenols, and compounds containing sulfonyl groups, a direct extrapolation of their properties to derivatives of this compound would be speculative and scientifically unsound without experimental data. The unique combination of two bromine atoms and a methylsulfonyl group on the benzenol ring is expected to impart specific electronic and steric properties that would significantly influence the behavior of any resulting derivatives.

The lack of available information prevents a detailed discussion of the structure-property relationships for derivatives of this compound. Consequently, the creation of data tables and an in-depth analysis as requested cannot be fulfilled at this time. Further empirical research is necessary to elucidate the chemical space around this compound and to understand the potential of its derivatives.

Advanced Applications in Chemical Sciences

Applications in Advanced Materials Science

There is no available information on the application of 2,4-Dibromo-6-(methylsulfonyl)benzenol in advanced materials science.

Fabrication of Materials with Enhanced Thermal Stability and Electrical Conductivity

No research findings were located regarding the use of this compound in fabricating materials with enhanced thermal or electrical properties.

Development of Photochromic and Nonlinear Optical Materials through Molecular Design

There is no literature available that discusses the molecular design of this compound for photochromic or nonlinear optical materials.

Integration into Polymer Matrices or Composite Systems

No data exists on the integration of this specific compound into polymer matrices or composite systems.

Utility in Organic Synthesis as a Versatile Building Block

There is no information available on the use of this compound as a building block in organic synthesis.

Stereoselective and Enantioselective Synthesis

No documented methods or applications involving this compound in stereoselective or enantioselective synthesis were found.

Development of Novel Synthetic Pathways to Complex Architectures

There are no published synthetic pathways that utilize this compound for the construction of complex molecular architectures.

Compound Names

As no article could be generated, there are no compound names to list.

Contributions to Biochemical Research and Pathway Understanding.

Exploration of Enzyme Interactions and Inhibitory Mechanisms.

There is no available research documenting the interactions of this compound with any enzymes or its potential inhibitory mechanisms.

Insights into Metabolic Pathways (excluding clinical implications).

No studies on the metabolic pathways of this compound have been published.

Methodological Advancements in Environmental Chemical Research.

Development of Analytical Techniques for Pollutant Detection.

There are no specific analytical methods developed for the detection of this compound as a pollutant in environmental matrices.

Investigation of Degradation and Remediation Strategies in Environmental Systems.

Information regarding the environmental degradation or remediation strategies for this compound is not available in the current body of scientific literature.

Future Research Directions and Unaddressed Challenges

Development of Sustainable and Green Synthetic Methodologies

The synthesis of functionalized aromatic compounds often relies on traditional methods that may involve harsh conditions and generate hazardous waste. A primary challenge and a significant area for future research is the development of sustainable and environmentally benign synthetic routes to 2,4-Dibromo-6-(methylsulfonyl)benzenol.

Current synthetic strategies for similar compounds, such as the sulfonation of phenols and the bromination of aromatic rings, can be resource-intensive. For instance, the synthesis of arylsulfonates can be achieved by reacting phenol (B47542) derivatives with sulfonyl chlorides. researchtrends.net Similarly, the synthesis of 4-(methylsulfonyl)phenol (B50025) involves the oxidation of 4-(methylthio)phenol. chemicalbook.com The bromination of phenols can be challenging in terms of regioselectivity, often leading to mixtures of products. chemistryviews.org

Table 1: Comparison of Traditional and Potential Green Synthetic Approaches

| Feature | Traditional Synthesis | Potential Green Synthesis |

| Reagents | Strong acids/bases, halogenating agents | Enzymes, mild oxidizing agents (e.g., H₂O₂) |

| Solvents | Chlorinated hydrocarbons | Water, ethanol (B145695), supercritical CO₂ |

| Catalysts | Homogeneous acid/base catalysts | Heterogeneous catalysts, biocatalysts |

| Byproducts | Halogenated waste, inorganic salts | Water, recyclable catalysts |

| Energy Input | High temperatures, prolonged reaction times | Room temperature, shorter reaction times |

Exploration of Novel Reactivity Patterns

The unique combination of a hydroxyl group, two bromine atoms, and a methylsulfonyl group on the same aromatic ring suggests that this compound could exhibit novel and interesting reactivity. The interplay between the electron-donating hydroxyl group and the electron-withdrawing bromine and sulfonyl substituents can significantly influence the electron density distribution of the benzene (B151609) ring, thereby affecting its reactivity in various chemical transformations.

The chemical behavior of phenols is known to be distinct from that of alcohols, with the hydroxyl group activating the aromatic ring towards electrophilic substitution. libretexts.org The presence of bromine atoms and a sulfonyl group will likely modulate this reactivity. mdpi.com For instance, the sulfonate ester moiety is a potent electrophile and a good leaving group, which could be exploited in nucleophilic substitution reactions. researchtrends.net

Future research should systematically investigate the reactivity of this compound in a range of organic reactions. This could include exploring its potential as a building block in cross-coupling reactions, its behavior in cycloaddition reactions, and its utility in the synthesis of complex heterocyclic systems. Computational studies could play a crucial role in predicting and understanding its reactivity patterns. rsc.org

Advancements in Spectroscopic Characterization Techniques

Thorough characterization is fundamental to understanding the properties and behavior of any new compound. While standard spectroscopic techniques such as NMR, IR, and mass spectrometry are indispensable, future research on this compound could benefit from the application of more advanced and specialized techniques. fiveable.meazooptics.comlongdom.org

For instance, solid-state NMR could provide valuable insights into the crystal packing and intermolecular interactions of the compound in the solid state. Advanced mass spectrometry techniques, such as ion mobility-mass spectrometry, could be employed to study the gas-phase conformation and fragmentation pathways of the molecule. purdue.edu Furthermore, techniques like X-ray crystallography would be crucial for unambiguously determining its three-dimensional structure.

The application of these advanced spectroscopic methods will not only provide a more complete picture of the compound's structure and properties but also facilitate the interpretation of its reactivity and potential applications.

Table 2: Advanced Spectroscopic Techniques for Characterization

| Technique | Information Gained |

| Solid-State NMR | Crystal packing, polymorphism, intermolecular interactions |

| Ion Mobility-MS | Gas-phase conformation, separation of isomers |

| X-ray Crystallography | Precise 3D molecular structure, bond lengths, and angles |

| Raman Spectroscopy | Vibrational modes, complementary to IR spectroscopy |

| UV-Vis Spectroscopy | Electronic transitions, chromophoric properties |

Expanding the Scope of Material Science Applications

Functionalized phenols are versatile building blocks in the design of new materials with tailored properties. nih.govrsc.org The presence of bromine atoms, a sulfonyl group, and a hydroxyl group in this compound suggests its potential for a range of material science applications.

The bromine atoms could impart flame-retardant properties, a well-known application of brominated compounds. The polar sulfonyl and hydroxyl groups could enhance its properties as a monomer for the synthesis of specialty polymers, potentially with high thermal stability or specific solubility characteristics. Furthermore, the phenolic hydroxyl group provides a handle for further functionalization, allowing for its incorporation into more complex material architectures such as dendrimers or functional coatings. Natural polyphenols, for example, are used in engineering functional materials and constructing versatile surfaces. researchgate.net

Future research should focus on synthesizing polymers and other materials derived from this compound and evaluating their physical and chemical properties. This could lead to the development of new materials with applications in electronics, aerospace, or biomedical fields.

Deepening Mechanistic Understanding at the Molecular Level

A thorough understanding of the reaction mechanisms involving this compound is crucial for controlling its reactivity and designing new synthetic applications. The interplay of the different functional groups presents an interesting case for mechanistic studies.

Kinetic studies, isotopic labeling experiments, and computational modeling can be employed to elucidate the mechanisms of reactions involving this compound. For example, mechanistic insights into the oxidation of substituted phenols have been gained through kinetic isotope effects and product analysis. nih.govnih.gov Computational studies have also been used to investigate the mechanism of aromatic bromination. chemistryworld.com

Future research should aim to construct a detailed mechanistic picture for key reactions of this compound. This could involve studying the role of the sulfonyl group in directing electrophilic aromatic substitution, investigating the kinetics of nucleophilic substitution at the sulfonyl group, and exploring the potential for radical-mediated reactions involving the bromine atoms. Such studies will not only advance our fundamental understanding of its chemistry but also enable the rational design of new catalysts and reaction conditions for its selective transformation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.